Cas no 66635-74-3 (Ketorolac Isopropyl Ester)

Ketorolac Isopropyl Ester 化学的及び物理的性質

名前と識別子

-

- Ketorolac Isopropyl Ester

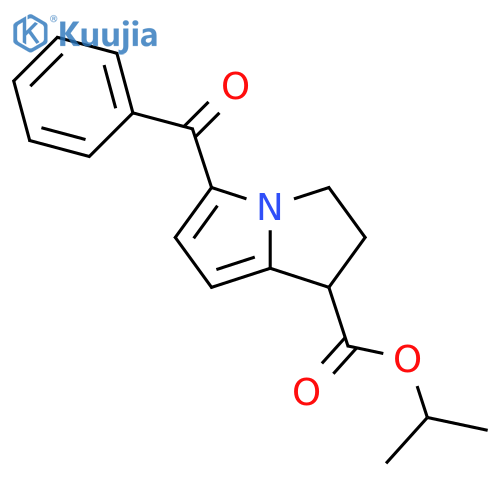

- 1-Methylethyl 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylate

- Ketorolac Isopropyl Ester; 5-Benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid 1-methylethyl ester

- AS-84702

- 66635-74-3

- Isopropyl 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylate

- SCHEMBL9673842

- E77781

- propan-2-yl 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylate

-

- MDL: MFCD29079108

- インチ: 1S/C18H19NO3/c1-12(2)22-18(21)14-10-11-19-15(14)8-9-16(19)17(20)13-6-4-3-5-7-13/h3-9,12,14H,10-11H2,1-2H3

- InChIKey: KOBKQDLSHXZXIJ-UHFFFAOYSA-N

- ほほえんだ: N12CCC(C(OC(C)C)=O)C1=CC=C2C(=O)C1=CC=CC=C1

計算された属性

- せいみつぶんしりょう: 297.13649347g/mol

- どういたいしつりょう: 297.13649347g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 22

- 回転可能化学結合数: 5

- 複雑さ: 428

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.1

- トポロジー分子極性表面積: 48.3Ų

Ketorolac Isopropyl Ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM480764-100mg |

1-Methylethyl 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylate |

66635-74-3 | 95%+ | 100mg |

$*** | 2023-03-30 | |

| A2B Chem LLC | BA31091-100mg |

1-Methylethyl 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylate |

66635-74-3 | 95%+ | 100mg |

$587.00 | 2024-04-19 | |

| eNovation Chemicals LLC | Y1054026-100mg |

1-Methylethyl 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylate |

66635-74-3 | 95%+ | 100mg |

$505 | 2025-02-19 | |

| Key Organics Ltd | AS-84702-100MG |

1-Methylethyl 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylate |

66635-74-3 | >95% | 100mg |

£612.00 | 2023-09-09 | |

| AstaTech | E77781-0.1/G |

1-METHYLETHYL 5-BENZOYL-2,3-DIHYDRO-1H-PYRROLIZINE-1-CARBOXYLATE |

66635-74-3 | 95% | 0.1g |

$538 | 2023-09-19 | |

| Aaron | AR01KF0F-100mg |

1-Methylethyl 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylate |

66635-74-3 | 95% | 100mg |

$1044.00 | 2025-02-11 | |

| eNovation Chemicals LLC | Y1054026-100mg |

1-Methylethyl 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylate |

66635-74-3 | 95%+ | 100mg |

$505 | 2024-06-05 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1824261-100mg |

1-Methylethyl 5-benzoyl-2,3-dihydro-1h-pyrrolizine-1-carboxylate |

66635-74-3 | 100mg |

¥4800.00 | 2024-05-04 | ||

| 1PlusChem | 1P01KES3-100mg |

1-Methylethyl 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylate |

66635-74-3 | 95%+ | 100mg |

$522.00 | 2024-04-22 | |

| eNovation Chemicals LLC | Y1054026-100mg |

1-Methylethyl 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylate |

66635-74-3 | 95%+ | 100mg |

$505 | 2025-02-20 |

Ketorolac Isopropyl Ester 関連文献

-

W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524

-

Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729

-

Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485

-

Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957

-

Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911

-

Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597

-

Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873

-

Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89

-

Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226

-

Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346

Ketorolac Isopropyl Esterに関する追加情報

Ketorolac Isopropyl Ester (CAS No: 66635-74-3) - A Comprehensive Review in Modern Pharmaceutical Applications

Ketorolac Isopropyl Ester, chemically designated as (S)-5-(1-hydroxy-2-methylpropyl)-2-[(2,6-dichlorobenzamido)carbonyl]thiazolidine-4-carboxylic acid, is a derivative of the nonsteroidal anti-inflammatory drug (NSAID) Ketorolac. This compound, identified by its unique Chemical Abstracts Service (CAS) number 66635-74-3, has garnered significant attention in the pharmaceutical industry due to its novel structural configuration and enhanced pharmacological properties. The isopropyl ester moiety introduces a distinct metabolic pathway, potentially offering advantages in terms of bioavailability and side effect profiles compared to its parent compound.

The molecular structure of Ketorolac Isopropyl Ester features a thiazolidine ring, which is a key pharmacophore responsible for its anti-inflammatory and analgesic effects. The presence of the (S)-configuration enhances its binding affinity to cyclooxygenase (COX) enzymes, particularly COX-2, which is crucial for its therapeutic efficacy. Recent studies have highlighted the compound's potential in managing moderate to severe pain, with preliminary clinical trials suggesting improved patient tolerance and reduced gastrointestinal adverse effects compared to traditional NSAIDs.

One of the most compelling aspects of Ketorolac Isopropyl Ester is its extended half-life, attributed to the isopropyl ester group that slows down hydrolysis in vivo. This property allows for less frequent dosing, improving patient compliance and convenience. Additionally, the compound exhibits significant anti-inflammatory activity without compromising renal function, making it a promising candidate for patients with pre-existing kidney conditions. The isopropyl ester modification also appears to mitigate the cardiovascular risks associated with long-term NSAID use by reducing COX-1 inhibition.

Recent advancements in pharmacokinetic modeling have provided deeper insights into the metabolic pathways of Ketorolac Isopropyl Ester. Studies using high-resolution mass spectrometry have identified key metabolites and their degradation pathways, enabling researchers to optimize dosing regimens and minimize potential toxicities. The compound's ability to cross the blood-brain barrier has also been explored in preclinical models, suggesting potential applications in treating central nervous system-related pain syndromes.

The synthesis of Ketorolac Isopropyl Ester involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including enzymatic catalysis and flow chemistry, have been employed to enhance efficiency and scalability. These innovations not only reduce production costs but also improve environmental sustainability by minimizing waste generation.

In clinical settings, Ketorolac Isopropyl Ester has been evaluated in various therapeutic scenarios, including post-operative pain management, osteoarthritis, and rheumatoid arthritis. Its efficacy profile compares favorably with existing treatments, particularly in scenarios where rapid pain relief is critical. The compound's unique pharmacological profile also makes it an attractive option for combination therapy regimens, where it can complement other analgesics without exacerbating side effects.

The regulatory landscape for Ketorolac Isopropyl Ester is evolving as more data becomes available on its safety and efficacy. Regulatory agencies are closely monitoring clinical trial outcomes to determine appropriate labeling and dosing guidelines. The compound's potential market positioning as a next-generation NSAID hinges on its ability to demonstrate superior tolerability and efficacy over existing alternatives.

Future research directions for Ketorolac Isopropyl Ester include exploring its role in chronic pain management and investigating novel delivery systems such as nanoparticles or transdermal formulations. These approaches aim to further enhance bioavailability and target specific sites of action within the body. Collaborative efforts between academia and industry are essential to translate these findings into tangible therapeutic benefits for patients worldwide.

66635-74-3 (Ketorolac Isopropyl Ester) 関連製品

- 1107616-74-9((3S)-3-(2,4-difluorophenyl)-3-hydroxypropanoic acid)

- 2763912-40-7(2-Chloro-3-methoxybenzene-1-sulfonyl fluoride)

- 1632463-24-1(Rivaroxaban Pseudodimer)

- 851802-79-4(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(2,4-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole)

- 850905-78-1(5-(4-chlorophenyl)methoxy-2-(4-fluorophenyl)methyl-1,2,3,4-tetrahydroisoquinolin-1-one)

- 1261566-88-4(5-Iodo-2-(2,4,5-trichlorophenyl)pyridine)

- 1261797-81-2(Methyl 6-amino-5-(2,3-difluorophenyl)picolinate)

- 1344714-87-9(1(2H)-Naphthalenone, 8-bromo-3,4-dihydro-6-hydroxy-)

- 807329-88-0(5-Chloro-2-methoxy-4-pyrimidinamine)

- 18621-75-5(But-2-ene-1,4-diyl diacetate)